4-Bromo-spironolactone
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Overview
Description
4-Bromo-spironolactone is a derivative of spironolactone, a synthetic 17-lactone steroid. Spironolactone is a well-known potassium-sparing diuretic used primarily to treat conditions such as ascites in patients with liver disease, low-renin hypertension, hypokalemia, and Conn’s syndrome . The addition of a bromine atom to spironolactone results in this compound, which may exhibit unique properties and applications compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-spironolactone typically involves the bromination of spironolactone. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the spironolactone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-spironolactone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spironolactone derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-spironolactone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other brominated steroids and related compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in conditions where spironolactone is already used.
Mechanism of Action
The mechanism of action of 4-Bromo-spironolactone is similar to that of spironolactone. It acts as an aldosterone antagonist by binding to mineralocorticoid receptors in the distal renal tubules and collecting ducts. This binding inhibits the action of aldosterone, leading to increased excretion of sodium and water while conserving potassium. The bromine atom may influence the compound’s binding affinity and selectivity for its molecular targets, potentially altering its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: The parent compound, widely used as a potassium-sparing diuretic.
Canrenone: A metabolite of spironolactone with similar diuretic properties.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure
Uniqueness
4-Bromo-spironolactone is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification may result in different pharmacokinetics, binding affinities, and therapeutic effects compared to its parent compound and other similar compounds .
Properties
Molecular Formula |
C24H31BrO4S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
S-[(7S,8R,9S,10R,13S,14S,17R)-4-bromo-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H31BrO4S/c1-13(26)30-18-12-16-21(25)17(27)6-8-22(16,2)14-4-9-23(3)15(20(14)18)5-10-24(23)11-7-19(28)29-24/h14-15,18,20H,4-12H2,1-3H3/t14-,15-,18-,20+,22+,23-,24+/m0/s1 |
InChI Key |
UZCYJGWRSOIOQH-OZCOHALCSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1CC2=C(C(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C)Br |
Canonical SMILES |
CC(=O)SC1CC2=C(C(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C)Br |
Origin of Product |
United States |
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